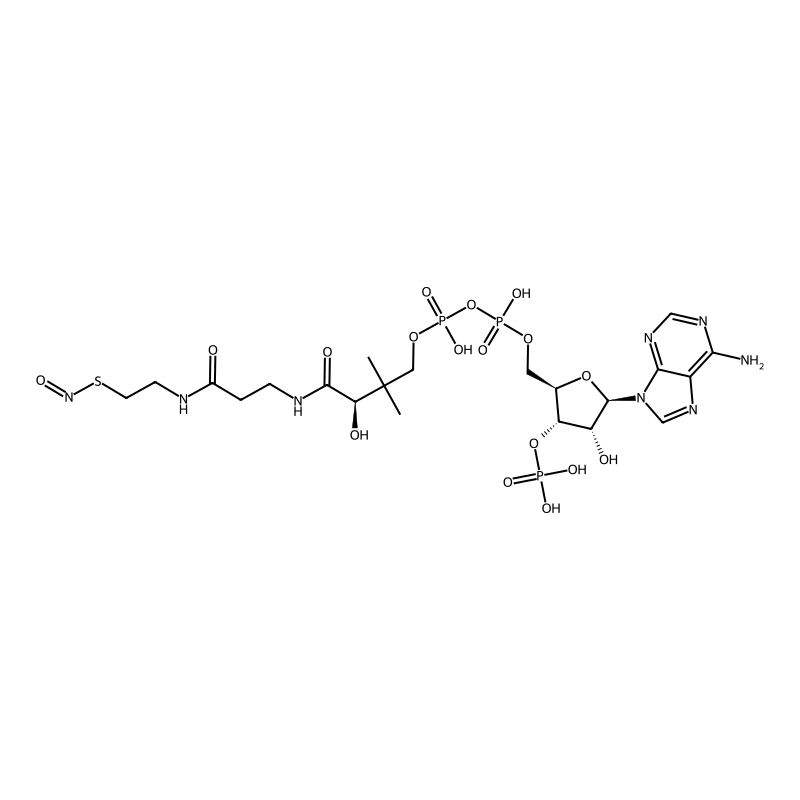

S-Nitroso-CoA

Content Navigation

Researchers studying metabolic S-nitrosylation often use GSNO, which fails to target CoA-binding enzymes like ACLY and PKM2, leading to false negatives. S-Nitroso-CoA (SNO-CoA) is the endogenous NO donor that specifically transnitrosylates these proteins and serves as the obligate substrate for SNO-CoA reductases (SCoR/AKR1A1). Use SNO-CoA to: • Accurately model S-nitrosylation of CoA-dependent metabolic enzymes • Avoid off-target modifications typical of GSNO • Screen SCoR inhibitors for kidney injury and metabolic syndrome research. Supplied with verified purity for reproducible results.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

S-Nitroso-Coenzyme A (SNO-CoA, CAS: 82494-50-6) is a specialized, low-molecular-weight S-nitrosothiol (LMW-SNO) that functions as an endogenous nitric oxide (NO) donor and transnitrosylating agent. Formed by the S-nitrosylation of the metabolic cofactor Coenzyme A, it plays a critical role in transducing NO-based cellular signaling into metabolic regulation. Unlike generic NO donors, SNO-CoA specifically targets proteins possessing CoA-binding domains or associated metabolic enzymes, modulating pathways such as glycolysis, lipid biosynthesis, and renal protection. Its steady-state levels are tightly regulated by dedicated SNO-CoA reductases (SCoR), notably AKR1A1 in mammals and Adh6 in yeast, making it an indispensable biochemical reagent for accurately modeling SCoR-dependent metabolic reprogramming and targeted protein S-nitrosylation in vitro [1].

Research Fit

In procurement and assay design, S-Nitroso-CoA cannot be substituted with more common LMW-SNOs such as S-Nitrosoglutathione (GSNO) or synthetic donors like SNAP. While GSNO is the standard reagent for generalized S-nitrosylation studies, it fails to replicate the targeted transnitrosylation driven by the Coenzyme A moiety. SNO-CoA and GSNO target orthogonal subsets of the proteome; for example, SNO-CoA selectively S-nitrosylates specific metabolic enzymes (e.g., ACLY, PKM2) that GSNO cannot efficiently access due to the lack of a CoA-recognition domain[1]. Furthermore, the primary denitrosylases for these molecules are distinct: GSNO is primarily metabolized by GSNOR (Adh5), whereas SNO-CoA is the obligate substrate for SNO-CoA reductases (SCoR/AKR1A1) [2]. Substituting GSNO in SCoR assays or metabolic signaling models results in off-target modifications, false-negative target identification, and fundamentally altered enzyme-ligand interactions.

Substitution Risk

References

- [1] Zhou, H. L., et al. (2023). Identification of Protein Targets of S-Nitroso-Coenzyme A-Mediated S-Nitrosation Using Chemoproteomics. ACS Chemical Biology, 19(1), 123-134.

- [2] Anand, P., et al. (2014). Identification of S-nitroso-CoA reductases that regulate protein S-nitrosylation. Proceedings of the National Academy of Sciences, 111(52), 18572-18577.

ACLY S-Nitrosation Specificity

In chemoproteomic profiling of transnitrosylation targets, S-Nitroso-CoA demonstrates highly selective S-nitrosation of ATP citrate lyase (ACLY) compared to the standard NO donor GSNO. Quantitative competitive cysteine profiling yielded a sensitivity ratio (R) of 9.92 for SNO-CoA, indicating strong selective modification. In contrast, GSNO failed to selectively nitrosylate ACLY, yielding a background-level ratio of R = 0.95 [1]. This differential reactivity confirms that the Coenzyme A moiety is structurally required to access and modify specific CoA-dependent enzyme active sites.

| Evidence Dimension | S-nitrosation sensitivity ratio (R) for ACLY |

| Target Compound Data | R = 9.92 (SNO-CoA) |

| Comparator Or Baseline | R = 0.95 (GSNO) |

| Quantified Difference | >10-fold higher targeting specificity for ACLY |

| Conditions | MCF7 cell lysates treated with 30 μM NO donors, competitive cysteine profiling |

Procurement of SNO-CoA is essential for assays targeting CoA-binding metabolic enzymes, as generic NO donors like GSNO fail to induce the specific physiological modification required for accurate modeling.

Obligate Substrate for SCoR

S-Nitroso-CoA is the specific, high-affinity substrate for SNO-CoA reductases (SCoR) such as yeast Adh6. Kinetic evaluation of Adh6 yields a Km of 180.5 μM and a kcat of ~2,596 min⁻¹ for SNO-CoA, with a strict 1:1 NADPH stoichiometry [1]. Crucially, the enzyme exhibits absolute specificity for SNO-CoA over GSNO or S-nitrosocysteine, meaning these generic S-nitrosothiols cannot be used to measure SCoR activity [1].

| Evidence Dimension | Enzymatic reduction specificity (Adh6) |

| Target Compound Data | Km = 180.5 μM, kcat = 2596 min⁻¹ |

| Comparator Or Baseline | GSNO and S-nitrosocysteine |

| Quantified Difference | Absolute specificity for SNO-CoA; no measurable reduction of GSNO |

| Conditions | Purified Adh6, NADPH-dependent oxidation assay |

Buyers establishing high-throughput screening or kinetic assays for SCoR/Adh6 must use SNO-CoA, as the enzymes do not utilize GSNO as a primary substrate.

AKR1A1 Binding Pocket Utilization

Mammalian AKR1A1 can metabolize both SNO-CoA and GSNO, but relies on completely distinct binding residues to do so. Mutagenesis studies demonstrate that substituting the Lys-127 residue abolishes SNO-CoA binding while minimally affecting GSNO reduction, whereas Arg-312 mutations specifically disrupt GSNO interaction [1]. This structural divergence necessitates the use of authentic SNO-CoA when mapping the SCoR-specific regulatory domains of AKR1A1, as the two substrates do not share the same binding mechanism.

| Evidence Dimension | Binding residue dependency |

| Target Compound Data | Requires Lys-127 for binding and reduction |

| Comparator Or Baseline | GSNO requires Arg-312 |

| Quantified Difference | Orthogonal binding site utilization within the same enzyme |

| Conditions | Mutagenesis of AKR1A1, NADPH-coupled activity assay |

For structural and pharmacological studies of AKR1A1, researchers cannot substitute GSNO for SNO-CoA without fundamentally altering the enzyme-ligand interaction model.

Metabolic S-Nitrosylation Profiling

Using SNO-CoA to identify specific S-nitrosylation targets in glycolysis and lipid metabolism (e.g., PKM2, ACLY) where generic donors like GSNO yield false negatives due to the absence of a Coenzyme A recognition motif [1].

AKR1A1/SCoR Modulator Screening

Utilizing SNO-CoA as the native, high-affinity substrate to screen for inhibitors or activators of the SNO-CoA reductase system, which is highly relevant for kidney injury and metabolic syndrome research [2].

CoA-Binding Protein Transnitrosylation Assays

Employing SNO-CoA to accurately model the post-translational modification of enzymes that possess a Coenzyme A binding pocket, ensuring physiological relevance and correct binding site utilization[1].

Application Fit Matrix

References

- [1] Zhou, H. L., et al. (2023). Identification of Protein Targets of S-Nitroso-Coenzyme A-Mediated S-Nitrosation Using Chemoproteomics. ACS Chemical Biology, 19(1), 123-134.

- [2] Stomberski, C. T., et al. (2019). AKR1A1 is a novel mammalian S-nitroso-glutathione reductase. Journal of Biological Chemistry, 294(48), 18285-18293.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types